1,1-二氯-1,2-二氟乙烷

描述

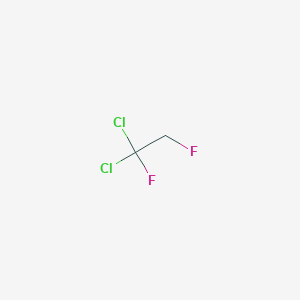

1,1-Dichloro-1,2-difluoroethane, also known as R-132c, is a hydrochlorofluorocarbon. It is a volatile derivative of ethane and appears as a colorless, odorless non-flammable liquid .

Synthesis Analysis

1,1-Dichloro-1,2-difluoroethane can be synthesized from 1,2,2-trichloro-1,1-difluoroethane by reductive dechlorination in the presence of zero-valent zinc . This process has been investigated in various solvents, with the best results obtained in methanol, dimethyl formamide, and ethanol at 80 °C .Molecular Structure Analysis

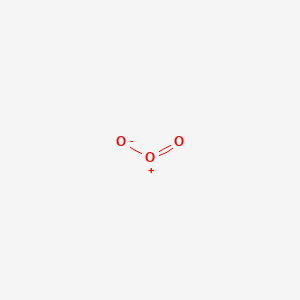

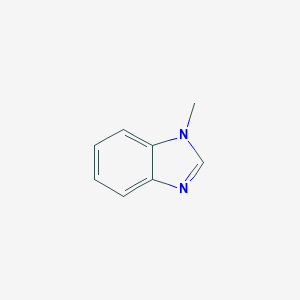

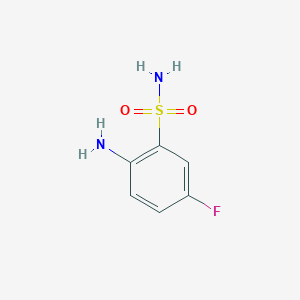

The molecular structure of 1,1-Dichloro-1,2-difluoroethane can be viewed using Java or Javascript .Chemical Reactions Analysis

As a hydrochlorofluorocarbon, 1,1-Dichloro-1,2-difluoroethane is a volatile derivative of ethane . It is an intermediate during the production of HFC-134a .Physical And Chemical Properties Analysis

1,1-Dichloro-1,2-difluoroethane has a molar mass of 134.93 g·mol −1. It is clear and colorless with an odorless smell. It has a melting point of −106.5 °C and a boiling point of 45.1 °C .科学研究应用

制冷剂和传热流体

溶剂和萃取剂

分析化学

环境影响研究

作用机制

Target of Action

1,1-Dichloro-1,2-difluoroethane, also known as R-132c or HCFC-132b , is a hydrochlorofluorocarbon . It is chemically inert in many situations

Mode of Action

The compound can react violently with strong reducing agents such as very active metals and active metals . They suffer oxidation with strong oxidizing agents and under extremes of temperature . With acids, toxic gases may be released .

Biochemical Pathways

It is known that the compound is an intermediate during the production of hfc-134a .

Pharmacokinetics

It is known to be a volatile derivative of ethane , suggesting that it may be rapidly absorbed and distributed in the body following inhalation.

Result of Action

It is known to be chemically inert in many situations

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-1,2-difluoroethane. For instance, it can react violently with strong reducing agents and suffer oxidation with strong oxidizing agents . Extremes of temperature can also affect its stability . Furthermore, it has been detected in the atmosphere at concentrations of up to 0.17 parts per trillion, probably because of its use during the production of other chemicals . Most emissions seem to come from East Asia .

安全和危害

The main hazard of 1,1-Dichloro-1,2-difluoroethane is inhalation . It is considered a class II substance by the EPA . The use of Dichlorodifluoroethane is restricted by the US EPA through the Clean Air Act Amendments of 1990 which intend to phase out the use of substances that deplete the ozone layer .

未来方向

属性

IUPAC Name |

1,1-dichloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-2(4,6)1-5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQOUHIUUREZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073278 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1842-05-3 | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001842053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-1,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

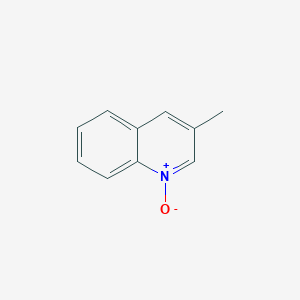

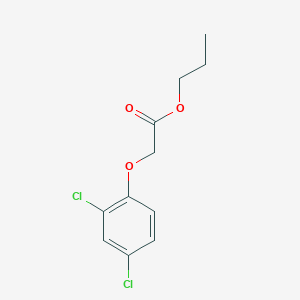

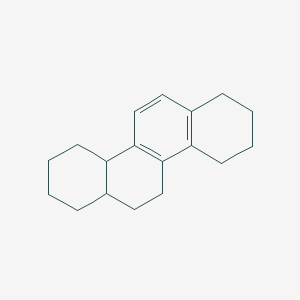

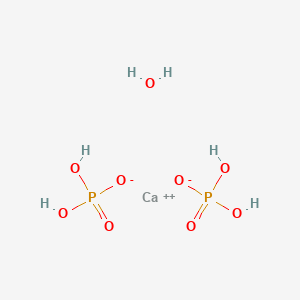

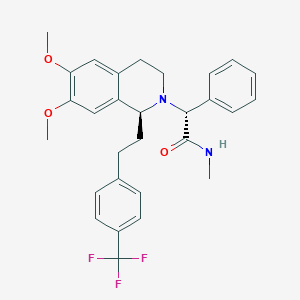

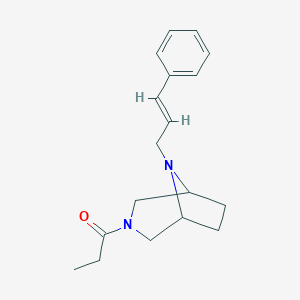

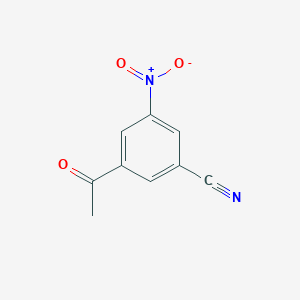

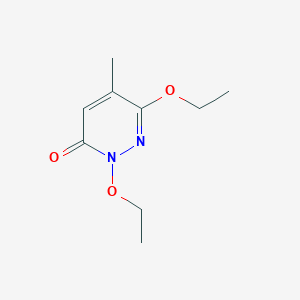

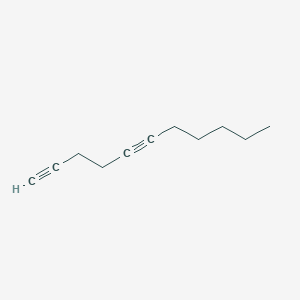

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。